Fulvestrant 17-ketone
説明
Fulvestrant 17-ketone is a derivative of Fulvestrant, a selective estrogen receptor degrader. Fulvestrant is primarily used in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. The compound works by binding to estrogen receptors, blocking and degrading them, thereby inhibiting estrogen signaling in cancer cells .
科学的研究の応用
Fulvestrant 17-ketone has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on estrogen receptor signaling pathways in various cell lines.
Medicine: Investigated for its potential use in treating hormone receptor-positive breast cancer, similar to Fulvestrant.
Industry: Utilized in the quality control of pharmaceutical formulations containing Fulvestrant.
作用機序
Target of Action
Fulvestrant 17-ketone primarily targets the estrogen receptors (ER) present in cancer cells . These receptors play a crucial role in the growth and development of certain types of breast cancer.
Mode of Action
It works by competitively and reversibly binding to estrogen receptors present in cancer cells . This interaction results in two key changes:
- Downregulation of the estrogen receptor : this compound reduces the number of estrogen receptors, thereby decreasing the cell’s sensitivity to estrogen .
- Degradation of the estrogen receptor : this compound also promotes the degradation of the estrogen receptor, further inhibiting estrogen signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By downregulating and degrading estrogen receptors, this compound disrupts this pathway, leading to a decrease in estrogen-controlled proliferation . This disruption can have downstream effects on various cellular processes, including cell growth and division.
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It is delivered as a single, once-monthly intramuscular injection . This method of delivery was chosen due to the compound’s low oral bioavailability and presystemic metabolism . The intramuscular formulation allows for controlled release of the drug, ensuring sustained exposure to this compound .
Result of Action
The primary result of this compound’s action is the inhibition of estrogen-controlled proliferation . This leads to a significant reduction in the growth of hormone receptor-positive metastatic breast cancer cells . In preclinical models of breast cancer, this compound has shown exceptionally effective antitumor activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of release of the drug from the injection site can affect plasma concentrations of this compound . Additionally, factors such as the patient’s metabolic rate and the presence of other medications can impact the drug’s pharmacokinetics and overall effectiveness .
生化学分析
Biochemical Properties
It is known that Fulvestrant, a related compound, acts as an estrogen receptor antagonist . It competes with estrogen for binding to the estrogen receptor, leading to a reduction in cellular levels of the estrogen receptor and progesterone receptor
Cellular Effects
Fulvestrant has been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Fulvestrant has been shown to exert its effects at the molecular level through binding interactions with the estrogen receptor, leading to a reduction in cellular levels of the estrogen receptor and progesterone receptor
準備方法
The synthesis of Fulvestrant 17-ketone involves several steps, starting from the parent compound, Fulvestrant. The synthetic route typically includes the oxidation of Fulvestrant to introduce the keto group at the 17th position. This process often involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Fulvestrant 17-ketone undergoes various chemical reactions, including:
Reduction: The keto group can be reduced back to a hydroxyl group under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the sulfinyl group, where different substituents can be introduced.
Common reagents used in these reactions include chromium trioxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
Fulvestrant 17-ketone is unique compared to other similar compounds due to its specific structural modification at the 17th position. Similar compounds include:
Fulvestrant: The parent compound, which lacks the keto group at the 17th position.
Tamoxifen: Another estrogen receptor antagonist but with partial agonist effects.
Anastrozole: An aromatase inhibitor that reduces estrogen production but does not degrade estrogen receptors.
The uniqueness of this compound lies in its ability to degrade estrogen receptors more effectively than some of these other compounds, making it a valuable tool in both research and therapeutic applications.
特性
IUPAC Name |
(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDQOVMMZCHGQS-YCCWCITDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45F5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883085 | |
Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
403656-89-3 | |
Record name | Fulvestrant 17-ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FULVESTRANT 17-KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。